molecular formula C22H8F10 B14289243 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) CAS No. 128207-26-1

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)

Cat. No.: B14289243
CAS No.: 128207-26-1
M. Wt: 462.3 g/mol
InChI Key: GMFARDGUQMIGES-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is an organic compound with the molecular formula C22H8F10 This compound is characterized by the presence of two pentafluorobenzene groups connected by a 1,4-phenylenedi(ethene-2,1-diyl) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) typically involves a condensation reaction. One common method is the reaction between 1,4-phenylenedi(ethene-2,1-diyl) and pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The pentafluorobenzene groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions result in various substituted pentafluorobenzene derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the electronic properties of the materials it is incorporated into. The presence of pentafluorobenzene groups enhances its reactivity and stability, making it an effective component in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is unique due to its combination of pentafluorobenzene groups and the 1,4-phenylenedi(ethene-2,1-diyl) linker. This structure imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

128207-26-1

Molecular Formula

C22H8F10

Molecular Weight

462.3 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/C22H8F10/c23-13-11(14(24)18(28)21(31)17(13)27)7-5-9-1-2-10(4-3-9)6-8-12-15(25)19(29)22(32)20(30)16(12)26/h1-8H

InChI Key

GMFARDGUQMIGES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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